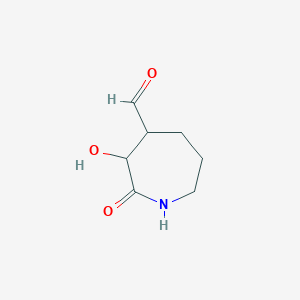
2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Furan Group: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a furan-containing reagent.
Nitration: The nitrophenyl group can be introduced through nitration of the phenyl ring using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The furan and nitrophenyl groups may enhance binding affinity or specificity to certain molecular targets.
類似化合物との比較
Similar Compounds
2-(Furan-2-yl)-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(Thiophen-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and interactions.
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one: The nitro group is positioned differently, potentially affecting its reactivity and biological effects.
Uniqueness
2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one is unique due to the specific combination of the furan and nitrophenyl groups attached to the quinazolinone core. This unique structure may confer distinct chemical properties and biological activities compared to other similar compounds.
特性
CAS番号 |
62820-60-4 |
|---|---|
分子式 |
C18H11N3O4 |
分子量 |
333.3 g/mol |
IUPAC名 |
2-(furan-2-yl)-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H11N3O4/c22-18-12-6-1-2-7-13(12)19-17(16-10-5-11-25-16)20(18)14-8-3-4-9-15(14)21(23)24/h1-11H |
InChIキー |
LFXUNSZGDBYYRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)

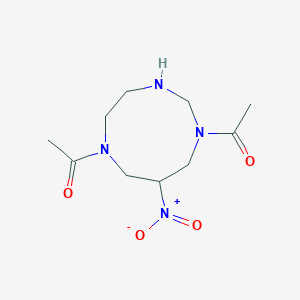
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
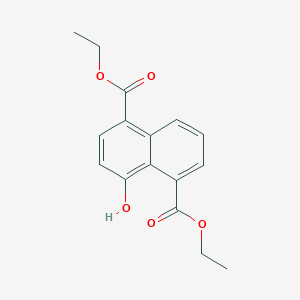
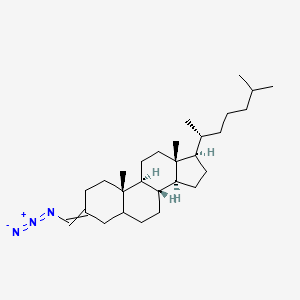
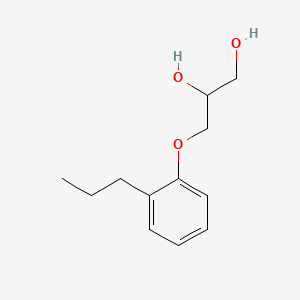
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)

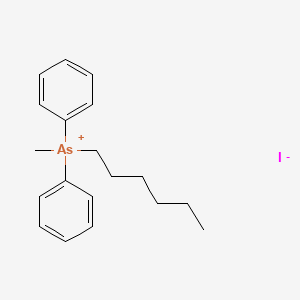
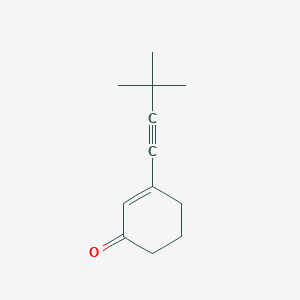
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
